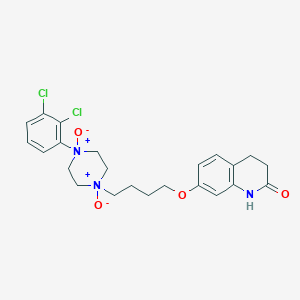

Aripiprazol N,N-Dióxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

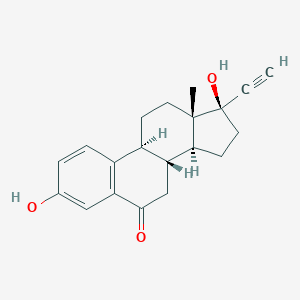

Aripiprazole is a novel antipsychotic drug that has been developed to treat conditions such as schizophrenia. It functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. The drug has been found to be well-tolerated in clinical studies and does not significantly induce extrapyramidal syndromes, which are common side effects associated with other antipsychotic drugs .

Synthesis Analysis

The synthesis of Aripip

Aplicaciones Científicas De Investigación

Productos Químicos para Investigación Neurológica y Estándares Analíticos

Aripiprazol N,N-Dióxido: se utiliza como material de referencia certificado para la investigación neurológica. Ayuda en el análisis de datos altamente preciso y confiable de fármacos neurológicos, particularmente aquellos relacionados con medicamentos antipsicóticos .

Extracción con Fluido Supercrítico (SFE)

La solubilidad de This compound en dióxido de carbono supercrítico (SC-CO2) es de gran interés para la fabricación de fármacos a micro/nano escala. Este proceso permite el control preciso de la dosis del fármaco y las tasas de liberación, lo cual es crucial para los sistemas de administración de fármacos dirigidos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Aripiprazole N,N-Dioxide, a metabolite of the atypical antipsychotic aripiprazole , primarily targets dopaminergic and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood and psychotic disorders .

Mode of Action

Aripiprazole N,N-Dioxide exhibits a unique mode of action. Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs) . This is consistent with purported biased ligand pharmacology . The efficacy of aripiprazole can be mainly attributed to this combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors .

Biochemical Pathways

Aripiprazole N,N-Dioxide affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to affect the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors . It also has differential effects on intracellular pathways, such as the extracellular signal-regulated kinase (ERK), compared with full D2R antagonists .

Pharmacokinetics

Aripiprazole exhibits linear pharmacokinetics and is administered once daily . It is metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . Based on in vitro studies, CYP3A4 and CYP2D6 enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, and N-dealkylation is catalyzed by CYP3A4 .

Result of Action

The molecular and cellular effects of Aripiprazole N,N-Dioxide’s action are complex and multifaceted. It has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . The effect of chronic administration of aripiprazole on D2R affinity state and number has been especially highlighted, with relevant translational implications for long-term treatment of psychosis .

Action Environment

It is known that the dopaminergic tone can influence aripiprazole’s pharmacodynamic features

Propiedades

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMBGUILKWQHOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436809 |

Source

|

| Record name | Aripiprazole N,N-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573691-13-1 |

Source

|

| Record name | Aripiprazole N,N-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)